molecular formula C15H16ClN3O2 B4107738 N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride

N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride

Cat. No. B4107738
M. Wt: 305.76 g/mol
InChI Key: XGLSYBWJRCGUPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as PFI-2, and it is a potent inhibitor of the histone lysine methyltransferase SETD7.

Mechanism of Action

N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride inhibits SETD7 by binding to its active site, which prevents the transfer of methyl groups from S-adenosylmethionine to histone H3 lysine 4 (H3K4). This inhibition leads to a decrease in the methylation of H3K4, which results in altered gene expression. The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride has been extensively studied, and its potency and selectivity against SETD7 have been demonstrated in various assays.
Biochemical and physiological effects:
The inhibition of SETD7 by N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride has been shown to have various biochemical and physiological effects. In cancer cells, inhibition of SETD7 leads to decreased proliferation, migration, and invasion. In cardiovascular diseases, inhibition of SETD7 has been shown to have a protective effect on the heart by reducing hypertrophy and fibrosis. In diabetes, inhibition of SETD7 leads to improved glucose homeostasis and insulin sensitivity. These effects are mediated by the altered gene expression resulting from the inhibition of SETD7.

Advantages and Limitations for Lab Experiments

N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of SETD7, which allows for specific targeting of this enzyme. It has also been extensively studied, and its mechanism of action and effects have been well characterized. However, there are also limitations to its use. The synthesis process is complex and requires expertise in organic chemistry. Additionally, the compound is not commercially available, which makes it difficult to obtain for research purposes.

Future Directions

For the study of N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride include further investigation of its therapeutic applications and the development of more potent and selective inhibitors of SETD7.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride has been used in various research fields due to its potent inhibitory activity against SETD7. SETD7 is a histone lysine methyltransferase that plays a critical role in regulating gene expression. Inhibition of SETD7 has been shown to have therapeutic potential in various diseases, including cancer, cardiovascular diseases, and diabetes. Therefore, N-[3-(1H-imidazol-1-yl)propyl]-1-benzofuran-2-carboxamide hydrochloride has been extensively studied as a potential therapeutic agent.

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-benzofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2.ClH/c19-15(17-6-3-8-18-9-7-16-11-18)14-10-12-4-1-2-5-13(12)20-14;/h1-2,4-5,7,9-11H,3,6,8H2,(H,17,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLSYBWJRCGUPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCCN3C=CN=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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